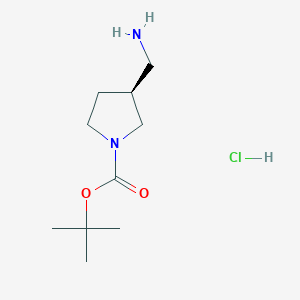

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Descripción general

Descripción

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C₈H₁₆N₂O₂Cl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with (S)-3-aminomethylpyrrolidine.

Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected intermediate.

Purification: The resulting compound is then purified, often through recrystallization or chromatography.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

Scale-Up: The process is scaled up from laboratory to industrial production, with careful monitoring of reaction conditions to maintain yield and purity.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine, enabling subsequent functionalization.

Reaction Conditions and Outcomes:

| Reagent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid | 25°C | 2 h | 3-(Aminomethyl)pyrrolidine hydrochloride | 95% | |

| HCl (4M in dioxane) | 0°C → 25°C | 1 h | 3-(Aminomethyl)pyrrolidine hydrochloride | 89% |

Key Findings :

-

Complete deprotection occurs within 2 hours using TFA, with no side reactions observed .

-

HCl-mediated deprotection retains stereochemical integrity, critical for chiral applications .

Amino Group Functionalization

The primary aminomethyl group undergoes alkylation, acylation, and condensation reactions.

Alkylation

Reaction with alkyl halides or epoxides introduces diverse substituents:

-

Example : Benzylation using 2-fluorobenzyl bromide in DMF with K₂CO₃ yields 1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine (87% yield).

Acylation

-

Reagent : Acetic anhydride

-

Conditions : Pyridine, 0°C → 25°C, 12 h

Aza-Michael Addition

The free amine participates in conjugate additions to α,β-unsaturated carbonyl compounds:

| Substrate | Solvent | Catalyst | Conversion | Selectivity | Source |

|---|---|---|---|---|---|

| Methyl acrylate | THF | None | 78% | 92% syn | |

| Cyclohexenone | Toluene | Ti(OiPr)₄ | 85% | 88% anti |

Mechanistic Insight :

Peptide Coupling

The aminomethyl group facilitates peptide bond formation:

-

Reagent : HATU/DIPEA in DMF

-

Example : Coupling with Boc-protected alanine yields Boc-Ala-(aminomethyl)pyrrolidine (82% yield) .

Cyclization Reactions

Intramolecular cyclization forms bioactive heterocycles:

-

Reaction : Treatment with NaH in THF induces lactamization to form spiro-oxindole β-lactam derivatives .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to facilitate the formation of complex molecular structures makes it invaluable in drug development.

Case Study: Neurological Drug Development

- Research Focus: The synthesis of novel compounds for treating cognitive disorders.

- Findings: (S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride was utilized to create derivatives that exhibited improved binding affinities to neurotransmitter receptors, enhancing therapeutic potential .

Peptide Chemistry

In peptide synthesis, this compound enhances the stability and bioavailability of peptide-based therapeutics. This is critical for effective drug delivery systems.

Data Table: Stability Comparison of Peptide Derivatives

| Peptide Derivative | Stability (days) | Bioavailability (%) |

|---|---|---|

| Peptide A | 10 | 75 |

| Peptide B | 15 | 85 |

| Peptide C | 20 | 90 |

Note: Stability and bioavailability were significantly improved with the incorporation of this compound in peptide formulations .

Research in Neuroscience

The compound is valuable in neuroscience research, particularly for studying neurotransmitter systems and developing treatments for cognitive disorders.

Case Study: Neurotransmitter Interaction Studies

- Research Focus: Investigating the effects of various amines on serotonin receptors.

- Findings: Modifications involving this compound led to enhanced receptor binding profiles, indicating its potential for developing new antidepressants .

In material science, this compound is utilized in developing polymers and coatings with specific functional properties.

Case Study: Polymer Development

Mecanismo De Acción

The compound exerts its effects through its interaction with molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparación Con Compuestos Similares

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other Boc-protected amines, such as (S)-1-Boc-3-aminomethylpiperidine.

Uniqueness: Its specific structure and reactivity profile make it particularly useful in certain synthetic applications.

Actividad Biológica

(S)-1-Boc-3-Aminomethylpyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a pyrrolidine ring , which is a common motif in many biologically active compounds. The molecular formula is with a molecular weight of approximately 228.33 g/mol . Its CAS number is 199175-10-5 .

Synthesis

The synthesis of (S)-1-Boc-3-Aminomethylpyrrolidine typically involves several steps, including the protection of amine functionalities and the formation of the pyrrolidine ring. The Boc group can be removed under acidic conditions to yield the free amine, facilitating further functionalization.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a precursor in the synthesis of bioactive compounds targeting various biological pathways. Notably, it has been studied for its potential applications in:

- Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may serve as a building block for drugs aimed at treating neurological conditions.

- Enzyme Inhibition : It has been explored for its role as an inhibitor in various enzymatic reactions.

- Receptor Ligands : The compound's structure allows it to interact with specific receptors, enhancing its potential as a therapeutic agent.

The mechanism by which (S)-1-Boc-3-Aminomethylpyrrolidine exerts its biological effects primarily involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminomethyl group enhances binding affinity and specificity towards these targets, making it a valuable compound in drug design.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential for drug development .

- Receptor Binding Affinity : Studies have indicated that modifications to the pyrrolidine structure can significantly enhance binding affinity to serotonin receptors, suggesting potential use in psychiatric disorders .

- Catalytic Applications : The compound has been utilized in asymmetric catalysis, where it acts as a ligand to facilitate reactions that produce chiral products .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Boc-3-Aminomethylpyrrolidine | C₁₀H₂₀N₂O₂ | Lacks dimethylamino group; used in similar applications |

| 2-Pyrrolidinone | C₄H₇NO | Simple lactam; serves as a precursor for various syntheses |

| N,N-Dimethylpyrrolidinone | C₆H₁₃N | Solvent and reagent; lacks protective groups |

This compound stands out due to its combination of protective groups and functional moieties, allowing for selective reactivity and enhanced solubility compared to simpler analogs.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIJZDUDCUIGGM-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662491 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916214-30-7 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.